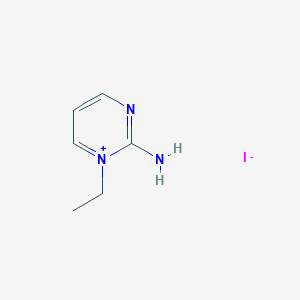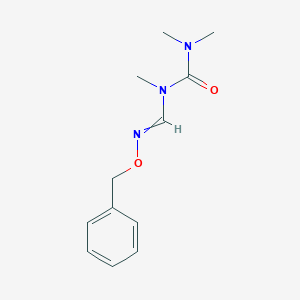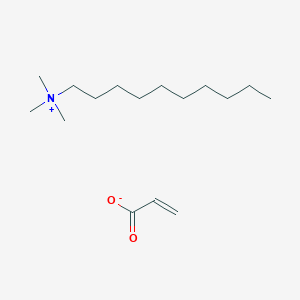
2-Amino-1-ethylpyrimidin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-ethylpyrimidin-1-ium iodide is a chemical compound with the molecular formula C6H10IN3 It is a pyrimidine derivative, characterized by the presence of an amino group at the second position and an ethyl group at the first position, with iodide as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-ethylpyrimidin-1-ium iodide typically involves the reaction of 2-amino-1-ethylpyrimidine with hydroiodic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired iodide salt. The general reaction can be represented as follows:
C6H9N3+HI→C6H10IN3
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-ethylpyrimidin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as chloride, bromide, or other halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the amino group, while substitution reactions can produce various halide derivatives.
Scientific Research Applications
2-Amino-1-ethylpyrimidin-1-ium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other pyrimidine derivatives.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-ethylpyrimidin-1-ium iodide involves its interaction with specific molecular targets and pathways. The amino group and the pyrimidine ring play crucial roles in these interactions, potentially affecting various biological processes. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-methylpyrimidin-1-ium iodide: Similar structure but with a methyl group instead of an ethyl group.
2-Amino-1-ethylpyridinium iodide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
2-Amino-1-ethylpyrimidin-1-ium iodide is unique due to its specific combination of an amino group, an ethyl group, and a pyrimidine ring
Properties
CAS No. |
652152-16-4 |
|---|---|
Molecular Formula |
C6H10IN3 |
Molecular Weight |
251.07 g/mol |
IUPAC Name |
1-ethylpyrimidin-1-ium-2-amine;iodide |
InChI |
InChI=1S/C6H9N3.HI/c1-2-9-5-3-4-8-6(9)7;/h3-5,7H,2H2,1H3;1H |
InChI Key |
WTZVWDDIKREUSC-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1=CC=CN=C1N.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Chloro(dimethyl)[3-(2,4,5-trichlorophenoxy)propyl]silane](/img/structure/B12526502.png)


![2,1,3-Benzothiadiazole, 4,5,6,7-tetrakis[[tris(1-methylethyl)silyl]ethynyl]-](/img/structure/B12526508.png)



![Dibenzyl N-[(4-methoxyphenyl)methyl]-L-aspartate](/img/structure/B12526536.png)
![1,4-Bis[2-hydroxy-3-(piperidin-1-YL)propoxy]-9H-thioxanthen-9-one](/img/structure/B12526539.png)
![(Dimethylamino)-N,N-dimethyl[methyl(propan-2-yl)amino]methaniminium](/img/structure/B12526557.png)

